
1-(3,3-Dimethylbutyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,3-Dimethylbutyl)piperazin-2-one is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.283 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 1-(3,3-Dimethylbutyl)piperazin-2-one is defined by its molecular formula, C10H20N2O . Unfortunately, the search results do not provide more detailed information about its structure.Physical And Chemical Properties Analysis
1-(3,3-Dimethylbutyl)piperazin-2-one is a compound with a molecular weight of 184.28 g/mol . It is typically stored at 4 degrees Celsius and is available in oil form . More detailed physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Chemical Synthesis and Derivatization
1-(3,3-Dimethylbutyl)piperazin-2-one and its derivatives are utilized in chemical synthesis and derivatization processes. A study highlighted the synthesis of bis(heteroaryl)piperazines (BHAPs), potent inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. In this context, various substituted aryl moieties, potentially including derivatives of 1-(3,3-Dimethylbutyl)piperazin-2-one, played a crucial role in enhancing the potency of these compounds (Romero et al., 1994). Another research focused on the syntheses of polyamides, where the reaction of theophylline and thymine with dimethyl methylenesuccinate led to the creation of novel polyamides, possibly involving piperazine structures in the process (Hattori & Kinoshita, 1979).
Antimicrobial and Biofilm Inhibition
Derivatives of 1-(3,3-Dimethylbutyl)piperazin-2-one have shown promising results in antimicrobial and biofilm inhibition studies. Compounds synthesized from 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine exhibited significant antibacterial and antifungal activities, indicating the potential of these derivatives in combating various microbial infections (Rajkumar et al., 2014). Novel bis(pyrazole-benzofuran) hybrids connected via a piperazine linker showed potent antibacterial efficacies and biofilm inhibition activities, offering insights into the structural utility of piperazine derivatives in developing new antibacterial agents (Mekky & Sanad, 2020).
Proteome Analysis and Mass Spectrometry
In proteome analysis, piperazine-based derivatives have been used for the derivatization of carboxyl groups on peptides to enhance signal detection in mass spectrometry. This application underscores the importance of such compounds in improving the sensitivity and accuracy of protein identification, which is crucial in various fields of biochemical research (Qiao et al., 2011).
Neuroprotection and Therapeutic Applications
In the field of neuroprotection, dimethyl-carbamic acid derivatives containing a piperazine moiety have been investigated for their potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer's. These compounds have demonstrated promising neuroprotective properties, indicating their potential application in medical treatment strategies (Lecanu et al., 2010).
Safety And Hazards
The safety information for 1-(3,3-Dimethylbutyl)piperazin-2-one indicates that it is classified under GHS05 and GHS07 pictograms, with the signal word "Danger" . Hazard statements include H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
1-(3,3-dimethylbutyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(2,3)4-6-12-7-5-11-8-9(12)13/h11H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAQEYICZAQBPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCN1CCNCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-Dimethylbutyl)piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

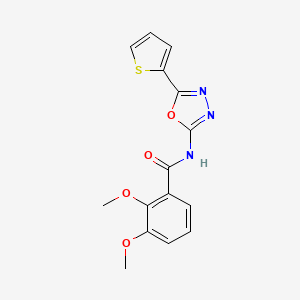

![Methyl 2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzenecarboxylate](/img/structure/B2640466.png)
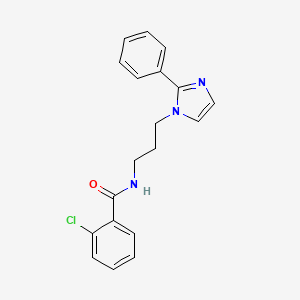
![[(2-Fluoro-4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B2640471.png)
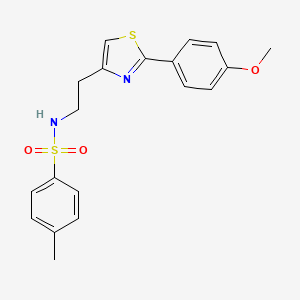
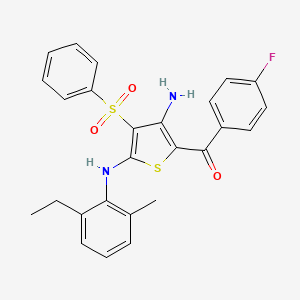
![4-[[(2-Chloroacetyl)amino]methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2640479.png)
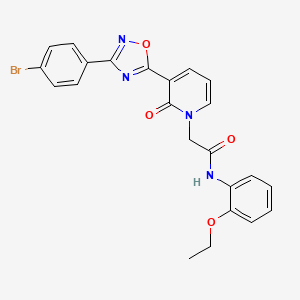

![N-[(4-methylphenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2640482.png)
![Ethyl 3-oxo-4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)butanoate](/img/structure/B2640483.png)
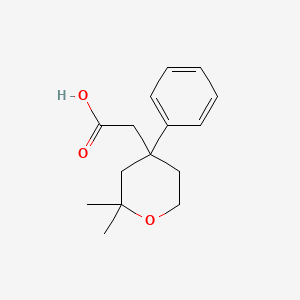
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methylbenzamide](/img/structure/B2640485.png)